![molecular formula C9H5N3S B14746556 [1,3]Thiazolo[4,5-F]quinoxaline CAS No. 233-95-4](/img/structure/B14746556.png)
[1,3]Thiazolo[4,5-F]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3]Thiazolo[4,5-F]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. These compounds are characterized by a fused ring structure containing nitrogen and sulfur atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[4,5-F]quinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with thioureas in the presence of a solvent such as 1,4-dioxane. The reaction proceeds through nucleophilic aromatic substitution, followed by intramolecular cyclization to form the thiazolo ring . The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to achieve higher yields and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
[1,3]Thiazolo[4,5-F]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms into the quinoxaline ring .
Applications De Recherche Scientifique
[1,3]Thiazolo[4,5-F]quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an enzyme inhibitor, kinase inhibitor, and receptor antagonist.
Mécanisme D'action
The mechanism of action of [1,3]Thiazolo[4,5-F]quinoxaline involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also act as a kinase inhibitor by interfering with phosphorylation processes. Additionally, the compound can function as a receptor antagonist by binding to specific receptors and preventing the activation of downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,3]Dithiolo[4,5-B]quinoxaline: Similar in structure but contains sulfur atoms instead of nitrogen in the thiazolo ring.
Bis[1,3]thiazolo[4,5-F5’,4’-H]thieno[3,4-B]quinoxaline: Contains additional fused rings, making it more complex and suitable for organic electronics.
Uniqueness
[1,3]Thiazolo[4,5-F]quinoxaline is unique due to its specific ring structure, which imparts distinct electronic and steric properties. These properties contribute to its diverse biological activities and make it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
233-95-4 |
|---|---|
Formule moléculaire |
C9H5N3S |
Poids moléculaire |
187.22 g/mol |
Nom IUPAC |
[1,3]thiazolo[4,5-f]quinoxaline |
InChI |
InChI=1S/C9H5N3S/c1-2-7-9(12-5-13-7)8-6(1)10-3-4-11-8/h1-5H |
Clé InChI |
DHIZMHDJSSQIJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CN=C2C3=C1SC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


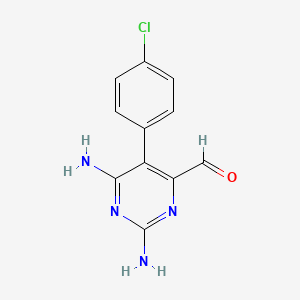
![(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid](/img/structure/B14746489.png)
![N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide](/img/structure/B14746502.png)
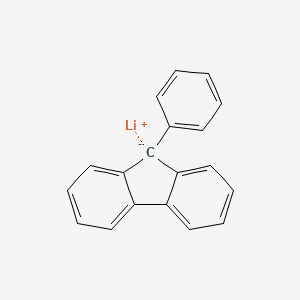

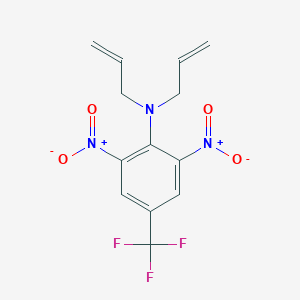
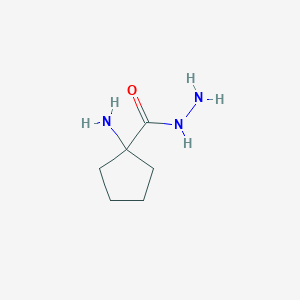

![Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B14746547.png)
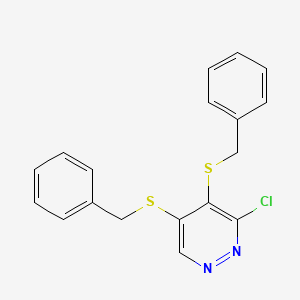
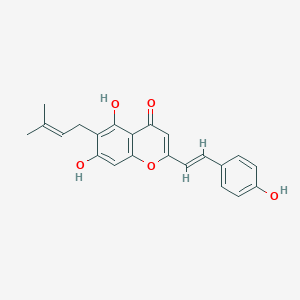

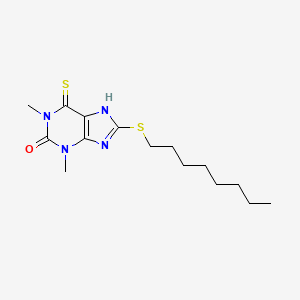
![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2-thiazolidinylidene)-1-propenyl]-4,5-dihydro-, iodide](/img/structure/B14746576.png)
